molecular formula C8H11NO5S2 B6142685 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid CAS No. 1160959-38-5

3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid

Cat. No.: B6142685
CAS No.: 1160959-38-5
M. Wt: 265.3 g/mol
InChI Key: XCBFVCXWXPSUMC-UHFFFAOYSA-N
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Description

3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid is a high-purity (95%) chemical compound for research applications . The compound features a molecular formula of C 8 H 11 NO 5 S 2 and a molecular weight of 265.31 g/mol . While specific biological data for this compound is limited in public literature, its core structure is of significant research interest. The molecule integrates a thiophene sulfonamide group, a structural motif found in compounds investigated for their activity against therapeutic targets like the 20S proteasome . Research on analogous molecules with the thiophene sulfonamide pharmacophore suggests potential as a starting point for developing non-peptidic, small-molecule inhibitors . These inhibitors are valuable tools for studying cellular protein degradation, ubiquitination pathways, and their roles in disease models . The presence of both a carboxylic acid and a hydroxy group on the butanoic acid chain may contribute to binding interactions with biological targets, as carboxylic acid moieties in similar inhibitors have been shown to be critical for activity . This product is intended for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(thiophen-2-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S2/c1-5(10)7(8(11)12)9-16(13,14)6-3-2-4-15-6/h2-5,7,9-10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBFVCXWXPSUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid

A retrosynthetic analysis of the target molecule, this compound, reveals that the primary disconnection points are the sulfonamide bond (C-N) and the carbon-carbon bond that establishes the stereocenters on the butanoic acid backbone.

The most logical disconnection is at the sulfonamide linkage, which simplifies the molecule into two key building blocks: thiophene-2-sulfonyl chloride and 3-hydroxy-2-aminobutanoic acid. This approach is favored due to the well-established reactivity of sulfonyl chlorides with amines to form sulfonamides. nih.govucl.ac.uk

Retrosynthetic analysis of this compound.
Figure 1. Retrosynthetic disconnection of this compound into thiophene-2-sulfonyl chloride and 3-hydroxy-2-aminobutanoic acid.

Further retrosynthetic analysis of the 3-hydroxy-2-aminobutanoic acid fragment suggests that it can be synthesized from simpler precursors through methods such as asymmetric aldol (B89426) reactions or the Sharpless asymmetric aminohydroxylation. nih.gov These methods allow for the stereocontrolled introduction of the amine and hydroxyl groups.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: thiophene-2-sulfonyl chloride and a functionalized butanoic acid scaffold.

Thiophene-2-sulfonyl Chloride Synthesis

Thiophene-2-sulfonyl chloride is a crucial electrophile for the formation of the sulfonamide bond. Its synthesis is typically achieved through the chlorosulfonation of thiophene (B33073). This reaction involves treating thiophene with a strong chlorinating and sulfonating agent, such as chlorosulfonic acid. The reaction is generally carried out at low temperatures to control its exothermicity and prevent side reactions.

Alternatively, a two-step procedure can be employed, starting with the sulfonation of thiophene followed by chlorination of the resulting thiophenesulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Another approach involves the oxidation of 2-thiothiophene in the presence of a chlorinating agent.

Starting MaterialReagentsKey Features
ThiopheneChlorosulfonic acid (ClSO₃H)Direct, one-pot synthesis. Requires careful temperature control.
Thiophenesulfonic acidThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)Two-step process. May offer better control over the reaction.
2-ThiothiopheneOxidizing and chlorinating agentsAlternative route starting from a sulfur-containing precursor.

Functionalized Butanoic Acid Scaffold Preparation

One common approach is the asymmetric aldol reaction . researchgate.netnih.gov This involves the reaction of a glycine (B1666218) enolate equivalent with acetaldehyde. The use of a chiral auxiliary on the glycine moiety or a chiral catalyst can direct the stereochemical outcome of the reaction, leading to the desired syn or anti diastereomer. Subsequent removal of the chiral auxiliary and protecting groups yields the enantiomerically enriched 3-hydroxy-2-aminobutanoic acid.

Another powerful method is the Sharpless asymmetric aminohydroxylation . This reaction introduces both the amine and hydroxyl groups across a double bond in a stereospecific manner. Starting from crotonic acid or its esters, this method can provide access to all four stereoisomers of 3-hydroxy-2-aminobutanoic acid by selecting the appropriate chiral ligand and starting olefin geometry.

Dynamic kinetic asymmetric hydrogenation of α-amino-β-ketoesters is another efficient route. rsc.org This method allows for the conversion of a racemic starting material into a single stereoisomer of the product with high diastereoselectivity and enantioselectivity.

MethodKey FeaturesStereochemical Control
Asymmetric Aldol ReactionFormation of a C-C bond with simultaneous creation of two stereocenters.Achieved through the use of chiral auxiliaries or chiral catalysts. researchgate.netnih.gov
Sharpless Asymmetric AminohydroxylationStereospecific introduction of amine and hydroxyl groups across a double bond.Controlled by the choice of chiral ligand and olefin geometry. nih.gov
Dynamic Kinetic Asymmetric HydrogenationEfficient conversion of a racemate to a single stereoisomer.Utilizes a chiral catalyst to control the stereochemistry of the reduction. rsc.org

Direct Synthetic Routes to this compound

With the key precursors in hand, the final steps involve the formation of the sulfonamide bond and any necessary protecting group manipulations.

Sulfonamide Bond Formation Strategies

The most direct method for forming the sulfonamide bond is the reaction of thiophene-2-sulfonyl chloride with 3-hydroxy-2-aminobutanoic acid. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of base and solvent is crucial to ensure good yields and prevent side reactions, such as the formation of a sulfonated dimer of the amino acid. Common bases include triethylamine, pyridine, or sodium bicarbonate. The reaction is often performed in a polar aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

It is often necessary to protect the carboxylic acid and hydroxyl groups of the butanoic acid moiety before the sulfonylation reaction to prevent unwanted side reactions with the highly reactive sulfonyl chloride. The amino group can also be protected, followed by deprotection and sulfonylation.

BaseSolventKey Considerations
TriethylamineDichloromethaneCommon and effective combination.
PyridineTetrahydrofuranCan also act as a catalyst.
Sodium BicarbonateAqueous/Organic Biphasic SystemA milder base, suitable for sensitive substrates.

Stereoselective Approaches to the Butanoic Acid Moiety

As discussed in section 2.2.2, the stereochemistry of the butanoic acid moiety is established during its synthesis. The choice of a specific stereoselective method, such as an asymmetric aldol reaction or asymmetric hydrogenation, will determine the absolute and relative configuration of the final product. nih.govrsc.org

For instance, employing a chiral auxiliary-based aldol reaction allows for the predictable formation of either the syn or anti diastereomer of the protected 3-hydroxy-2-aminobutanoic acid. Subsequent coupling with thiophene-2-sulfonyl chloride and deprotection will then yield the corresponding stereoisomer of the final product.

The development of catalytic asymmetric methods is particularly advantageous as it minimizes the need for stoichiometric amounts of chiral reagents. researchgate.net For example, using a chiral iridium catalyst in the dynamic kinetic asymmetric hydrogenation of an α-amino-β-ketoester precursor can provide the desired syn-β-hydroxy-α-amino acid derivative with excellent stereocontrol. rsc.org This intermediate can then be directly used in the sulfonamide bond formation step.

Protecting Group Chemistry and Deprotection Strategies

The selection of an appropriate protecting group strategy is critical for the successful synthesis of this compound. The protecting groups for the carboxylic acid and the β-hydroxyl group must be stable under the conditions of the sulfonylation reaction and must be removable without affecting the newly formed sulfonamide bond or the stereochemistry of the molecule. This requirement for selective removal under different conditions is known as orthogonality. nih.gov

For the carboxylic acid moiety, esterification is a common protection strategy. Methyl or ethyl esters are often used due to their relative stability and the well-established methods for their removal via saponification with a base like sodium hydroxide. However, for more sensitive substrates, a benzyl (B1604629) ester is a valuable alternative, as it can be removed under neutral conditions through catalytic hydrogenation (e.g., H₂/Pd-C). core.ac.uk Another option is the use of a tert-butyl ester, which is stable to many reaction conditions but can be selectively cleaved with a mild acid, such as trifluoroacetic acid (TFA). peptide.com

The β-hydroxyl group can be protected as a silyl (B83357) ether, for example, a tert-butyldimethylsilyl (TBDMS) ether, which is robust and can be removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Alternatively, an acetal (B89532) protecting group, such as a benzylidene acetal, could be employed if the amino acid precursor allows for its formation.

The choice of protecting groups dictates the deprotection strategy. An ideal orthogonal strategy would allow for the sequential removal of the protecting groups. For instance, if a benzyl ester and a TBDMS ether are used, the benzyl group can be removed by hydrogenolysis first, followed by the removal of the TBDMS group with TBAF, or vice versa. The final step would typically be the deprotection of the carboxylic acid to yield the target molecule.

Functional GroupProtecting GroupAbbreviationDeprotection Reagents
Carboxylic AcidBenzyl esterOBnH₂, Pd/C
Carboxylic Acidtert-Butyl esterOtBuTrifluoroacetic acid (TFA)
Hydroxyltert-Butyldimethylsilyl etherTBDMSTetrabutylammonium fluoride (TBAF)
Amino (transient)tert-ButoxycarbonylBocTrifluoroacetic acid (TFA)

Purification and Research-Scale Characterization Techniques

Following synthesis and deprotection, this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. A common method for the purification of polar, acidic compounds like this is column chromatography on silica (B1680970) gel. The choice of eluent system is crucial and typically involves a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the polarity gradually increased to elute the desired compound. The addition of a small amount of acetic acid to the eluent can improve the peak shape and recovery of carboxylic acids.

Once purified, the structural integrity and purity of the compound are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are indispensable for structural elucidation. ¹H NMR provides information on the number and connectivity of protons, with characteristic signals for the thiophene ring protons, the α- and β-protons of the butanoic acid chain, and the NH proton of the sulfonamide. ¹³C NMR reveals the carbon skeleton of the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and the C=O stretch of the carboxylic acid. nih.gov

Thin-Layer Chromatography (TLC) : TLC is a rapid and effective technique used to monitor the progress of the reaction and to assess the purity of the final product.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship (SAR) of this compound, a series of analogs and derivatives can be synthesized. researchgate.net These modifications can be systematically introduced at different parts of the molecule to probe the impact of these changes on biological activity.

Modifications of the Thiophene Ring: Analogs can be prepared by replacing the thiophene-2-sulfonyl chloride with other substituted thiophenesulfonyl chlorides. For example, introducing substituents such as methyl, chloro, or bromo groups at various positions on the thiophene ring can provide insights into the steric and electronic requirements for activity. nih.govresearchgate.net

Modifications of the Sulfonamide Linker: The sulfonamide linkage itself can be altered. For instance, N-alkylation of the sulfonamide can be performed to investigate the role of the sulfonamide proton in biological interactions.

Modifications of the Butanoic Acid Backbone: The 3-hydroxy-2-aminobutanoic acid core can be replaced with other amino acid derivatives. This could include varying the length of the alkyl chain, altering the position or stereochemistry of the hydroxyl group, or introducing other functional groups on the side chain.

The synthesis of these analogs would generally follow the same synthetic route as the parent compound, utilizing the appropriately modified starting materials. Each new analog would then be purified and characterized to confirm its structure before being subjected to biological evaluation to build a comprehensive SAR profile.

Position of ModificationType of ModificationExample of Analog
Thiophene RingSubstitution3-hydroxy-2-((5-methylthiophene)-2-sulfonamido)butanoic acid
Thiophene RingIsomeric Substitution3-hydroxy-2-(thiophene-3-sulfonamido)butanoic acid
Sulfonamide LinkerN-Alkylation3-hydroxy-2-(N-methylthiophene-2-sulfonamido)butanoic acid
Butanoic Acid BackboneChain Length Variation4-hydroxy-2-(thiophene-2-sulfonamido)pentanoic acid
Butanoic Acid BackboneStereochemical Variation(2S,3R)-3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid

Pre Clinical Biological Activities and Pharmacological Profiles

Target Identification and Engagement Studies

No specific target identification and engagement studies have been published for 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid. The following sections discuss the potential for such studies based on the activities of structurally related compounds.

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthase)

While there is no direct evidence of this compound inhibiting carbonic anhydrase or dihydropteroate synthase, its thiophene-sulfonamide core is a key feature in many inhibitors of these enzymes.

Carbonic Anhydrase (CA): The sulfonamide group is a classic zinc-binding group that interacts with the zinc ion in the active site of carbonic anhydrases. Thiophene-based sulfonamides have been shown to be potent inhibitors of human carbonic anhydrase isoforms I and II. For these related compounds, inhibition constants (Ki) can be in the nanomolar to micromolar range, and they often exhibit noncompetitive inhibition.

Table 1: Carbonic Anhydrase Inhibition Data

Compound Target Enzyme Inhibition Constant (Ki) IC50

Dihydropteroate Synthase (DHPS): DHPS is a key enzyme in the folate synthesis pathway of bacteria and is the target of sulfonamide antibiotics. These antibiotics act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). The thiophene (B33073) ring in the query compound is a bioisostere of the p-aminobenzoic acid scaffold, suggesting potential for DHPS inhibition.

Table 2: Dihydropteroate Synthase Inhibition Data

Compound Target Enzyme Inhibition Constant (Ki) IC50

Receptor Binding and Functional Assays

There is no information available in the scientific literature regarding receptor binding or functional assays conducted with this compound.

Cell-Free Biochemical Assays

No studies have been published detailing the activity of this compound in cell-free biochemical assays.

In Vitro Cellular Activity Investigations

Specific in vitro cellular activity for this compound has not been reported. The following sections outline the potential activities based on related structures.

Antiproliferative and Cytotoxicity Assays in Cell Lines

The antiproliferative and cytotoxic potential of this compound has not been evaluated. However, various thiophene derivatives, including those with carboxamide and sulfonamide functionalities, have demonstrated antiproliferative activity against a range of cancer cell lines. For instance, some thiophene carboxamide derivatives have shown cytotoxic effects on melanoma, colon, liver, and breast cancer cell lines. Similarly, certain sulfonamide-based compounds have exhibited moderate to good antiproliferative activity against melanoma and prostate cancer cells.

Table 3: Antiproliferative and Cytotoxicity Data

Compound Cell Line Activity (e.g., IC50)

Antimicrobial Activity Evaluation against Bacterial and Fungal Strains

No specific data exists for the antimicrobial activity of this compound. However, the thiophene and sulfonamide moieties are present in many known antimicrobial agents.

Antibacterial Activity: Thiophene derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Some thiophene-2-carboxamide derivatives have been reported to be more active against Gram-positive strains. The sulfonamide group is a well-established pharmacophore in antibacterial drugs.

Table 4: Antibacterial Activity Data

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)

Antifungal Activity: Thiophene-containing compounds have also been investigated for their antifungal properties against various fungal strains, including Candida and Aspergillus species. The activity of these compounds can vary, with some showing broad-spectrum antifungal effects.

Table 5: Antifungal Activity Data

Compound Fungal Strain Minimum Inhibitory Concentration (MIC)

Anti-inflammatory Response in Cellular Models

While no studies have directly assessed the anti-inflammatory response of this compound in cellular models, the well-documented anti-inflammatory properties of both thiophene-containing compounds and butyrate (B1204436) suggest a potential for such activity. nih.govnih.gov Thiophene derivatives have been shown to inhibit key inflammatory mediators. nih.gov Similarly, butyrate, a short-chain fatty acid, is known to exert anti-inflammatory effects by inhibiting the activation of transcription factors like nuclear factor-κB (NF-κB), which leads to a reduction in the production of pro-inflammatory cytokines. nih.gov

A hypothetical anti-inflammatory mechanism for this compound could involve the modulation of inflammatory signaling pathways. For instance, it might suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in immune cells like macrophages or dendritic cells when stimulated with inflammatory agents.

Immunomodulatory Effects in Isolated Cell Systems

The structural components of this compound suggest potential immunomodulatory effects in isolated cell systems. Butyrate is a known modulator of immune cell function, influencing the differentiation and activity of various immune cell populations. mdpi.commdpi.com It has been shown to promote the differentiation of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and suppressing excessive inflammatory responses. mdpi.com

Therefore, it is plausible that this compound could influence immune cell populations. For example, in co-culture systems of T cells and antigen-presenting cells, the compound might enhance the expression of transcription factors and cytokines characteristic of Tregs. Conversely, it could potentially suppress the proliferation and effector functions of pro-inflammatory T helper subsets.

Mechanistic Cell-Based Assays (e.g., Apoptosis Induction, Cell Cycle Modulation)

Thiophene derivatives have been investigated for their ability to induce apoptosis and modulate the cell cycle in cancer cell lines. nih.govmdpi.commdpi.comnih.gov Several studies have demonstrated that certain thiophene-containing molecules can trigger programmed cell death through intrinsic or extrinsic apoptotic pathways. nih.gov Butyrate has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. nih.govnih.gov

Given these precedents, this compound could potentially exhibit cytotoxic effects on cancer cells. Mechanistic cell-based assays could reveal if the compound induces apoptosis, as evidenced by caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential. Furthermore, cell cycle analysis might show an arrest at specific phases of the cell cycle, indicating an anti-proliferative effect.

In Vivo Efficacy Studies in Pre-clinical Animal Models

As no in vivo studies have been conducted on this compound, the following sections are speculative and based on the types of animal models that would be appropriate to investigate its potential therapeutic efficacy based on the activities of its constituent chemical moieties.

Selection and Justification of Animal Models for Disease States

Based on the potential anti-inflammatory, immunomodulatory, and anti-cancer activities of its structural components, several animal models would be suitable for evaluating the in vivo efficacy of this compound.

Inflammatory Disease Models: To assess anti-inflammatory potential, models such as carrageenan-induced paw edema in rodents could be utilized to evaluate acute inflammation. nih.gov For chronic inflammatory conditions, models of inflammatory bowel disease (IBD) or rheumatoid arthritis would be appropriate.

Cancer Models: To investigate anti-tumor activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be a standard approach. mdpi.com The choice of cancer cell line would depend on the in vitro cytotoxicity profile of the compound.

Infection Models: Depending on any discovered antimicrobial properties of the thiophene moiety, murine models of bacterial or parasitic infections could be employed. mdpi.com

Efficacy Assessment in Established Murine Models (e.g., Infection, Inflammation, Cancer)

In established murine models, the efficacy of this compound would be assessed using relevant outcome measures.

Disease Model Primary Efficacy Endpoints
Inflammation Reduction in paw volume, decreased cytokine levels in tissue, improved clinical scores.
Cancer Inhibition of tumor growth, reduction in tumor volume, increased survival time.
Infection Reduced pathogen load in target organs, improved survival rates, amelioration of clinical signs of infection.

Biomarker Analysis for Pharmacodynamic Effects in Animal Tissues

To understand the mechanism of action of this compound in vivo, biomarker analysis in animal tissues would be essential. nih.gov This could involve:

Measurement of Cytokine and Chemokine Levels: Analysis of pro- and anti-inflammatory cytokines in plasma or tissue homogenates to confirm anti-inflammatory effects.

Immunophenotyping: Flow cytometric analysis of immune cell populations in lymphoid organs or at the site of inflammation to assess immunomodulatory effects.

Target Engagement Assays: If a specific molecular target is identified, assays to measure the binding of the compound to its target or the modulation of the target's activity in tissues.

Histopathological Analysis: Examination of tissue sections to assess changes in disease pathology, such as reduced immune cell infiltration in inflammatory models or increased apoptosis in tumor tissues.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently no specific information available regarding the dose-response characterization of this compound in animal studies.

Therefore, the section on , specifically subsection 3.3.4. Dose-Response Characterization in Animal Studies, including any data tables and detailed research findings, cannot be generated at this time.

Mechanistic Investigations

Molecular Mechanism of Action Elucidation

There is no published research detailing the molecular mechanism of action for this specific compound. Consequently, information regarding its direct molecular targets and interactions is unavailable.

No studies reporting on the enzyme kinetics of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid were found. Therefore, data on its potential enzyme inhibition type or its inhibition constant (Ki) are not available.

There are no public records of protein-ligand interaction analyses, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound.

No structural biology data, including co-crystallization structures with any target proteins, have been reported for this compound.

Cellular Pathway Dissection

Investigations into the effects of this compound on cellular pathways have not been documented in the available scientific literature.

There is no information available regarding the impact of this compound on any downstream signaling cascades within cellular models.

No studies on gene expression or proteomic profiling in response to treatment with this compound have been published.

Subcellular Localization Studies

Information regarding the specific subcellular compartments where this compound accumulates is not publicly available. Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action and potential toxicity. Techniques such as fluorescence microscopy using tagged compounds or cell fractionation followed by analytical quantification are typically employed for such studies. However, no published research has applied these methods to this compound.

Identification of Off-Target Interactions and Selectivity Profiling

Comprehensive selectivity profiling and identification of off-target interactions for this compound have not been reported. Such studies are vital to assess the specificity of a compound for its intended biological target and to anticipate potential side effects. These investigations often involve screening the compound against a broad panel of receptors, enzymes, and ion channels. The absence of this data for this compound means its broader pharmacological profile is unknown.

While studies on other thiophene-containing molecules exist, these findings cannot be extrapolated to this compound due to the significant impact of small structural changes on a compound's biological activity. For instance, research on different thiophene-2-carboxamide derivatives has revealed antibacterial and antioxidant properties, with their activity being dependent on the specific substitutions on the thiophene (B33073) ring. nih.gov However, this does not provide specific insights into the off-target interactions or selectivity of the sulfonamide derivative .

Without dedicated experimental investigation, any discussion of the subcellular localization, off-target effects, or selectivity of this compound would be speculative. Further research is required to characterize these fundamental aspects of its biological activity.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Modification of the 3-hydroxybutanoic acid Moiety

The 3-hydroxybutanoic acid portion of the molecule presents several key interaction points, including the hydroxyl and carboxylic acid groups, which are often critical for binding to biological targets. The stereochemistry and the length of the aliphatic chain also play significant roles.

Influence of Hydroxyl Group Position and Stereochemistry

The presence and specific configuration of the hydroxyl group are frequently pivotal for the biological activity of a molecule. In many inhibitors, hydroxyl groups form critical hydrogen bond interactions with amino acid residues in the active site of the target protein. nih.govresearchgate.net The stereochemistry at the C2 and C3 positions of the butanoic acid chain dictates the spatial orientation of the key functional groups, which must be optimal for effective binding.

Research on chiral compounds consistently demonstrates that stereochemistry plays a crucial role in biological activity, affecting not only target binding but also metabolic stability and cellular uptake. researchgate.netnih.govnih.gov For 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid, it is hypothesized that only one specific diastereomer will exhibit potent activity. Any alteration to the stereochemistry, such as using an (R,R), (S,R), or (S,S) isomer instead of the optimal (R,S) or (S,R) configuration, would likely lead to a significant loss of potency due to improper alignment within the target's binding site.

Similarly, moving the hydroxyl group from the C3 to the C4 position or removing it entirely would be expected to abolish or drastically reduce activity. This phenomenon, where a minor structural modification leads to a dramatic loss of biological function, is known as an "activity cliff". nih.govresearchgate.net The precise positioning of the hydroxyl group is essential for forming a key hydrogen bond that anchors the molecule in the active site.

Table 1: Postulated Influence of Hydroxyl Group and Stereochemistry on Activity

Compound Modification Assumed Key Interaction Predicted Relative Activity
Parent Compound (e.g., 2S, 3R) Optimal H-bond with receptor 100%
(2R, 3S) Diastereomer Sub-optimal H-bond geometry < 20%
(2S, 3S) Diastereomer Steric clash or loss of H-bond < 5%
(2R, 3R) Diastereomer Steric clash or loss of H-bond < 5%
4-hydroxybutanoic acid analog Incorrect H-bond position < 1%

Chain Length and Branching Effects

The length and branching of the amino acid side chain are critical for exploring the dimensions of the target's binding pocket. Systematic modification of the alkyl chain, a process known as homologation, can reveal the presence and size of hydrophobic pockets near the active site. drugdesign.org

Starting with the butanoic acid scaffold, shortening the chain to a propanoic acid derivative or lengthening it to pentanoic or hexanoic acid derivatives would probe the spatial limits of the binding site. Often, an optimal chain length is identified that maximizes favorable hydrophobic interactions. drugdesign.org For instance, if the binding pocket is of a specific size, a derivative with an n-propyl side chain (pentanoic acid analog) might show increased activity, while a longer n-butyl side chain (hexanoic acid analog) could introduce a steric clash, leading to reduced potency.

Introducing branching on the chain, for example by replacing the ethyl group at C2 with an isopropyl or t-butyl group, can provide further insights. Increased branching can enhance metabolic stability and modulate lipophilicity, but it can also be detrimental to activity if the bulkier group cannot be accommodated by the receptor. nih.gov

Table 2: Predicted Impact of Chain Length and Branching on Activity

R Group (at C2) Chain Modification Rationale Predicted Relative Activity
-CH(OH)CH₃ Parent Compound Optimal fit 100%
-OH Shortened Chain (Glycolic acid analog) Loss of hydrophobic interactions 25%
-CH₂OH Shortened Chain (Glyceric acid analog) Reduced hydrophobic interactions 50%
-CH(OH)CH₂CH₃ Lengthened Chain (3-hydroxypentanoic acid) Probes pocket depth; may improve hydrophobic contact 120%

Carboxylic Acid Bioisosteric Replacements

The carboxylic acid group is a key pharmacophoric element, often involved in crucial ionic or hydrogen bond interactions. However, its ionized nature at physiological pH can lead to poor membrane permeability and metabolic liabilities. nih.gov Replacing the carboxylic acid with a bioisostere—a different functional group with similar physical and chemical properties—is a common strategy to improve drug-like characteristics. nih.gov

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acyl sulfonamides. drughunter.com A tetrazole ring, for instance, has a similar pKa to a carboxylic acid and can participate in similar ionic interactions, but it is generally more lipophilic and resistant to metabolic degradation. drughunter.com Hydroxamic acids are potent zinc-chelating groups and are often used in inhibitors of metalloenzymes. nih.gov The choice of bioisostere depends heavily on the specific interactions required for biological activity.

Table 3: Comparison of Carboxylic Acid Bioisosteres

Bioisosteric Group Typical pKa Key Features Predicted Impact on Activity
-COOH (Carboxylic Acid) 4.2 - 4.5 Anionic, strong H-bond acceptor Baseline
-C(O)NHOH (Hydroxamic Acid) 8.0 - 9.0 Weaker acid, excellent metal chelator Potentially increased potency if a metal ion is present in the active site
-CN₄H (Tetrazole) 4.5 - 4.9 Similar acidity to -COOH, metabolically stable Maintained or slightly improved activity, better pharmacokinetics
-SO₂NH₂(Sulfonamide) 9.0 - 10.0 Weaker acid, different geometry Likely reduced activity due to weaker acidity and altered H-bonding

Variations of the Thiophene-2-sulfonamido System

The thiophene-2-sulfonamido moiety serves as the primary recognition element for another region of the binding site. The aromatic thiophene (B33073) ring can engage in π-stacking or hydrophobic interactions, while the sulfonamide linkage provides critical hydrogen bonding opportunities.

Substituent Effects on the Thiophene Ring

The electronic and steric properties of substituents on the thiophene ring can significantly modulate binding affinity. The thiophene ring is considered a bioisostere of a phenyl ring but has different electronic properties and the potential for the sulfur atom to engage in specific interactions. nih.gov

Placing small electron-withdrawing groups (e.g., -Cl, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃) at the 4- or 5-positions of the thiophene ring can alter the electron density of the ring and the acidity of the sulfonamide proton. This can fine-tune interactions with the target. For example, studies on N-(5-substituted) thiophene-2-alkylsulfonamides as 5-lipoxygenase inhibitors showed that adding a 5-phenoxy or 5-(4-fluorophenoxy) group resulted in potent, nanomolar inhibition. nih.gov In contrast, bulky substituents may cause steric clashes, reducing activity. A systematic exploration of different substituents is essential to map the topology of this part of the binding pocket.

Table 4: Hypothetical SAR of Substituents on the Thiophene Ring

Position Substituent (R) Electronic Effect Predicted Relative Activity
- H (unsubstituted) Neutral 100%
5 -Cl Electron-withdrawing 150%
5 -CH₃ Electron-donating 110%
5 -C(CH₃)₃ Bulky, electron-donating 30%
4 -Cl Electron-withdrawing 120%

Alterations of the Sulfonamide Linkage

The sulfonamide group (-SO₂NH-) is a crucial linker that maintains a specific geometry and acts as both a hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). nih.gov Its structural integrity is often vital for activity.

Modifications such as N-alkylation (e.g., N-methylation) would remove the hydrogen bond donating capacity of the sulfonamide nitrogen. This typically leads to a significant drop in potency if this interaction is critical for binding. researchgate.net Another possible modification is to use a "reversed" sulfonamide (-NHSO₂-), which would drastically alter the orientation of the functional groups and their ability to interact with the target. Replacing the sulfonamide entirely with an amide linkage (-CONH-) would change the geometry from tetrahedral (at the sulfur atom) to planar, altering the three-dimensional shape of the molecule and likely reducing or eliminating its activity. Studies on sulfonamides derived from carvacrol (B1668589) showed that the nature of the substituent on the sulfonamide nitrogen significantly impacted inhibitory activity. nih.gov

Table 5: Predicted Effects of Modifying the Sulfonamide Linker

Linker Modification Change in Properties Rationale for Activity Change Predicted Relative Activity
-SO₂NH- (Parent) H-bond donor & acceptor Optimal geometry and H-bonding 100%
-SO₂N(CH₃)- Loss of H-bond donor Prevents key interaction with receptor < 5%
-NHSO₂- (Reversed) Altered vector of H-bond groups Incorrect orientation for binding < 10%
-CONH- (Amide) Planar geometry, weaker H-bond acceptor Loss of tetrahedral geometry, suboptimal H-bonding < 20%

Table 6: List of Compounds Mentioned

Compound Name
This compound
4-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid
2-(thiophene-2-sulfonamido)glycolic acid
3-hydroxy-2-(thiophene-2-sulfonamido)propanoic acid
3-hydroxy-2-(thiophene-2-sulfonamido)pentanoic acid
3-hydroxy-4-methyl-2-(thiophene-2-sulfonamido)pentanoic acid
N-hydroxy-3-hydroxy-2-(thiophene-2-sulfonamido)butanamide
5-(3-hydroxy-1-carboxy-2-(thiophene-2-sulfonamido)propyl)-1H-tetrazole
3-hydroxy-N-(methylsulfonyl)-2-(thiophene-2-sulfonamido)butanamide
3-hydroxy-2-(5-chloro-thiophene-2-sulfonamido)butanoic acid
3-hydroxy-2-(5-methyl-thiophene-2-sulfonamido)butanoic acid
3-hydroxy-2-(5-tert-butyl-thiophene-2-sulfonamido)butanoic acid
3-hydroxy-2-(4-chloro-thiophene-2-sulfonamido)butanoic acid
3-hydroxy-2-(4-methyl-thiophene-2-sulfonamido)butanoic acid
3-hydroxy-N-methyl-2-(thiophene-2-sulfonamido)butanoic acid
N-(3-hydroxy-1-carboxypropyl)thiophene-2-sulfonamide
3-hydroxy-2-(thiophene-2-carboxamido)butanoic acid

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is particularly valuable when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can identify the key chemical features responsible for the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com For a series of analogs of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid, a QSAR model could be developed to predict their inhibitory activity against a particular biological target.

The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. medwinpublishers.com Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build a predictive model. For instance, a study on sulfonamide derivatives as antibacterial agents utilized an ANN-QSAR model, which was validated through statistical parameters like the fraction of variance (r²), cross-validation test (q²), and standard deviation (s). A robust QSAR model for derivatives of this compound would enable the prediction of the biological activity of newly designed compounds, thereby prioritizing synthetic efforts.

Below is a hypothetical data table illustrating the types of descriptors that could be used in a QSAR study of thiophene (B33073) sulfonamide derivatives.

Descriptor TypeDescriptor ExamplePotential Influence on Activity
Topological Wiener IndexRelates to molecular branching and size.
Electronic HOMO/LUMO EnergiesIndicates the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Molar RefractivityReflects the volume occupied by the molecule and its polarizability.
Hydrophobic LogPDescribes the lipophilicity of the molecule, which influences its ability to cross cell membranes.

This table is illustrative and based on common descriptors used in QSAR studies of related sulfonamides.

Pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound and its analogs, a pharmacophore model could be generated based on a set of known active compounds. For example, a study on thiazole (B1198619) and thiophene derivatives as Polo-like kinase 1 (Plk1) inhibitors identified a five-feature pharmacophore model (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov This model could then be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules with different chemical scaffolds but the same essential pharmacophoric features.

Key Pharmacophoric Features for Thiophene-Based Inhibitors:

FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor An atom or group that can accept a hydrogen bond (e.g., sulfonyl oxygens, carboxyl oxygen).Crucial for interaction with hydrogen bond donor residues in the target's active site.
Hydrogen Bond Donor An atom or group that can donate a hydrogen bond (e.g., sulfonamide NH, hydroxyl OH, carboxylic acid OH).Important for anchoring the ligand to the active site through interactions with acceptor residues.
Aromatic Ring The thiophene ring.Can engage in π-π stacking or hydrophobic interactions with aromatic residues of the target.
Hydrophobic Group The butanoic acid side chain.May fit into a hydrophobic pocket within the active site, contributing to binding affinity.

This table outlines potential pharmacophoric features based on the structure of this compound and general knowledge of pharmacophore modeling.

Molecular similarity searching is a fundamental LBDD approach that involves identifying molecules in a database that are similar to a known active compound. This can be performed using 2D fingerprints or 3D shape and electrostatic comparisons. Scaffold hopping, a more advanced concept, aims to identify molecules with different core structures (scaffolds) but similar biological activities by preserving the key pharmacophoric features. nih.govredheracles.net

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) methods are employed when the 3D structure of the biological target is available, either from experimental techniques like X-ray crystallography or through computational methods like homology modeling. SBDD allows for the direct analysis of the interactions between a ligand and its target, facilitating the rational design of more potent and selective inhibitors.

When the experimental structure of a target protein is unavailable, but the structure of a homologous protein (a template) is known, a homology model of the target can be constructed. This is a common practice for many targets of sulfonamide drugs, such as carbonic anhydrases and penicillin-binding proteins. nih.govnih.gov

The process of homology modeling involves several steps: template identification, sequence alignment, model building, and model refinement and validation. nih.gov For example, a homology model of the fungal β-carbonic anhydrase from Candida albicans was generated based on the crystal structure of a related enzyme, which then guided the design of selective inhibitors. nih.gov Similarly, the structure of penicillin-binding protein 6 (PBP6) from Shigella sonnei was modeled to understand its interactions with substrates and antibiotic inhibitors. nih.gov If the target of this compound were an uncharacterized enzyme with known homologs, homology modeling would be the first step in enabling structure-based design efforts.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This method is instrumental in SBDD for understanding the binding mode of a compound and for virtual screening of compound libraries.

In the context of this compound, molecular docking could be used to predict its binding pose within the active site of a target protein. The docking results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For instance, docking studies of thiophene-based sulfonamides against human carbonic anhydrase isoenzymes have elucidated the inhibition mechanism and the important role of the sulfonamide and thiophene moieties in binding. nih.gov Scoring functions are used to rank the different docking poses and to estimate the binding affinity, often expressed as a docking score in kcal/mol.

Illustrative Docking Scores of Thiophene Sulfonamide Derivatives against a Hypothetical Target:

CompoundDocking Score (kcal/mol)Key Interacting Residues
Derivative 1 -8.5His94, Gln92, Thr199
Derivative 2 -7.9His94, Leu198, Thr200
Derivative 3 -9.2Gln92, Val121, Thr199
This compound (Predicted) -8.8His94, Gln92, Thr199, Leu198

This is a representative data table based on typical docking score ranges and interacting residues for sulfonamides with carbonic anhydrase-like targets.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior and stability of a ligand when bound to its biological target. For various sulfonamide derivatives, MD simulations have been employed to elucidate the stability of the ligand-protein complex over time.

In studies of thiophene carboxamide derivatives, MD simulations of ligand-tubulin complexes demonstrated optimal dynamic trajectories over a 100-nanosecond timescale at 300 Kelvin, indicating high stability and compactness. Similarly, simulations performed on newly designed sulfonamide derivatives as BRD4 inhibitors confirmed the sustained stability of the analyzed molecules throughout the simulation trajectory, reinforcing the findings from molecular docking. nih.gov For a series of naphthoquinone sulfonamides targeting the P2X7 receptor, 50-nanosecond simulations revealed that the compounds remained stably bound within the allosteric site, showing a high affinity for the cavity. mdpi.com

A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked pose over the course of the simulation. For novel sulfonamide derivatives targeting the Caspase-3 enzyme, the complex remained stable throughout the predicted trajectory with an average RMSD of 2.6 angstroms, indicating a strong and stable interaction between the ligand and the protein. mdpi.com These studies collectively suggest that the sulfonamide scaffold, often in conjunction with aromatic moieties like thiophene, can form stable and lasting interactions with their target proteins.

Table 1: Representative Molecular Dynamics Simulation Parameters for Sulfonamide Derivatives

Compound ClassTarget ProteinSimulation Time (ns)Key Findings
Thiophene Carboxamide DerivativesTubulin100High stability and compactness of the complex
Novel Sulfonamide DerivativesBRD4Not SpecifiedSustained stability of the complex
Naphthoquinone SulfonamidesP2X750Stable binding in the allosteric site
2,5-Dichlorothiophene-3-sulfonamideCaspase-350Stable complex with an average RMSD of 2.6 Å

Binding Free Energy Calculations (e.g., MM-GBSA, MM-PBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) methods are popular post-processing techniques applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target. These calculations provide a more quantitative measure of the binding affinity than docking scores alone.

For a series of triazole benzene (B151609) sulfonamide derivatives designed as human carbonic anhydrase IX inhibitors, both MM-PBSA and MM-GBSA calculations were performed to affirm the molecular docking results, indicating favorable binding energies. rsc.org In a study on thiophene-3-carbonitriles as MurF inhibitors, MM-GBSA calculations revealed that van der Waals forces and non-polar solvation energy were the primary contributors to the ligand binding in the active site. nih.gov This highlights the importance of shape complementarity and hydrophobic interactions for the binding of these thiophene derivatives.

Similarly, a study on sulfonamide interactions with triose phosphate (B84403) isomerase used the MM-PBSA method to estimate interaction energies. peerj.com The results indicated strong affinities for both the human and Plasmodium falciparum enzymes, with favorable van der Waals interactions and non-polar solvation energies being key drivers of binding. peerj.com These examples demonstrate the utility of MM-GBSA and MM-PBSA in dissecting the energetic components of ligand-protein interactions for sulfonamide-based compounds.

Table 2: Binding Free Energy Contributions for Sulfonamide Derivatives from MM-GBSA/PBSA Studies

Compound ClassTarget ProteinMethodKey Energy Contributions
Triazole Benzene SulfonamidesHuman Carbonic Anhydrase IXMM-PBSA, MM-GBSAFavorable binding energies confirming docking results
Thiophene-3-carbonitrilesMurF EnzymeMM-GBSAVan der Waals and non-polar solvation energy
4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamideTriose Phosphate IsomeraseMM-PBSAFavorable Van der Waals and non-polar solvation energies

In Silico ADME Prediction and Molecular Property Analysis (excluding physical properties)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. Various computational models are used to predict these pharmacokinetic parameters.

For a series of thiophene sulfonamide derivatives, ADME properties were evaluated and compared against known drugs. tandfonline.com The analysis was based on Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. tandfonline.com Similarly, for another set of novel sulfonamide derivatives, ADME analysis indicated good oral bioavailability and non-toxic properties. nih.gov

In a study of sulfonamide derivatives tethered with pyrazole (B372694) or pyridine, in silico ADMET (ADME and Toxicity) predictions were performed for the most potent compounds. nih.gov These studies help to identify potential liabilities early on and guide the design of molecules with more favorable pharmacokinetic profiles. For a series of fluorinated sulfonamides, ADME predictions based on Lipinski's rule of five suggested that the synthesized compounds possessed high drug-likeness qualities. researchgate.net These computational assessments are crucial for prioritizing compounds for further experimental evaluation.

Table 3: Predicted ADME Properties for Representative Sulfonamide Derivatives

Compound ClassPrediction Method/CriteriaPredicted Properties
Thiophene Sulfonamide DerivativesLipinski's Rule of FiveGood drug-like properties
Novel Sulfonamide Derivatives (BRD4 inhibitors)ADMET AnalysisGood oral bioavailability, non-toxic
Sulfonamides with Pyrazole/PyridineADMET PredictionFavorable molecular and drug-likeness properties
Fluorinated SulfonamidesLipinski's Rule of FiveHigh drug-likeness qualities

Pre Clinical Pharmacokinetics and Metabolism

Metabolite Identification and Structural Elucidation in Biological Matrices (Animal):While general strategies for metabolite identification exist, no specific metabolites of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid have been identified or structurally elucidated in animal studies.nih.govresearchgate.net

Without access to proprietary research or newly published studies, a comprehensive and scientifically accurate article on the preclinical pharmacokinetics and metabolism of this compound cannot be constructed. The scientific community awaits the publication of such data to understand the potential of this compound.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Chromatography (e.g., LC-MS/MS, GC-MS) for Purity and Reaction Monitoring

High-resolution chromatography, particularly when coupled with mass spectrometry, is indispensable for determining the purity of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid and for monitoring its synthesis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose. The technique separates the target compound from impurities and byproducts based on their differential partitioning between a stationary and a mobile phase. The subsequent detection by tandem mass spectrometry provides highly specific and sensitive identification and quantification. For polar and non-volatile compounds like this compound, reverse-phase chromatography is often employed.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, though it typically requires derivatization of the polar functional groups (carboxylic acid, hydroxyl, and sulfonamide) to increase volatility. nih.gov This process converts the analyte into a form that is more amenable to GC analysis. nih.gov

Key applications in the context of this compound include:

Purity Assessment: Detecting and quantifying trace impurities in the final product.

Reaction Monitoring: Tracking the consumption of reactants and the formation of the product and byproducts over time to optimize reaction conditions.

Below is a hypothetical data table illustrating the use of LC-MS/MS for reaction monitoring.

Table 1: Hypothetical LC-MS/MS Reaction Monitoring Data

Time (hours) Reactant A (%) Reactant B (%) Product (%) Impurity X (%)
0 100 100 0 0
1 50 45 48 2
2 10 8 85 5
4 <1 <1 92 6
8 ND ND 91 7

ND: Not Detected

Advanced Spectroscopic Techniques for Structural Confirmation (beyond basic ID, e.g., NOESY NMR for conformation)

While basic spectroscopic techniques like 1H and 13C NMR provide the fundamental connectivity of a molecule, advanced methods are necessary for unambiguous structural confirmation and to understand its three-dimensional arrangement.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is particularly valuable for determining the spatial proximity of atoms within a molecule. mdpi.com This information is crucial for elucidating the preferred conformation of this compound in solution. researchgate.net By observing cross-peaks between protons that are close in space, even if they are not directly bonded, the conformational preferences of the molecule can be deduced. researchgate.net

For instance, NOESY can reveal interactions between the thiophene (B33073) ring protons and the protons on the butanoic acid backbone, providing insights into the rotational orientation around the sulfonamide bond.

Table 2: Hypothetical NOESY Correlations for Conformational Analysis

Proton 1 Proton 2 Observed NOE Implied Proximity
Thiophene H-3 Butanoic acid H-2 Strong Close spatial relationship
Sulfonamide N-H Butanoic acid H-3 Medium Moderate spatial relationship

Bioanalytical Method Development and Validation for Quantification in Biological Samples

To study the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to develop and validate robust bioanalytical methods for its quantification in biological matrices such as plasma, urine, or tissue homogenates. LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and wide dynamic range. ecu.edu.au

The development of such a method involves several key steps:

Sample Preparation: This step is critical to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used.

Chromatographic Separation: Optimizing the mobile phase, stationary phase, and gradient elution to achieve a sharp peak for the analyte, well-separated from matrix components.

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters, including the selection of precursor and product ions for selected reaction monitoring (SRM), to maximize sensitivity and specificity.

Method Validation: A thorough validation is performed to ensure the method is accurate, precise, selective, and stable over the expected range of concentrations. This includes assessments of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. nih.gov

Table 3: Hypothetical Validation Parameters for a Bioanalytical LC-MS/MS Method

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 0.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10 1 ng/mL
Accuracy (% bias) Within ±15% -5.2% to 8.5%
Precision (%RSD) ≤ 15% < 10%
Recovery Consistent and reproducible 85-95%

Chiral Separation Techniques for Enantiomeric Purity Analysis

Due to the presence of two chiral centers in its structure, this compound can exist as four possible stereoisomers. As different enantiomers and diastereomers can have distinct biological activities, it is crucial to control and analyze the enantiomeric purity of the compound. nih.gov

Chiral chromatography is the most widely used technique for the separation of enantiomers. nih.gov This can be achieved through:

Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. The choice of CSP is critical and is often determined empirically.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase in a GC column to separate volatile enantiomers. Derivatization may be necessary to enhance the volatility and improve the separation of the target compound.

The enantiomeric excess (e.e.) can be calculated from the peak areas of the separated enantiomers in the chromatogram.

Table 4: Hypothetical Chiral HPLC Data for Enantiomeric Purity

Stereoisomer Retention Time (min) Peak Area Percentage (%)
(2R,3S)-isomer 8.5 985,000 98.5
(2S,3R)-isomer 10.2 10,000 1.0
(2R,3R)-isomer 11.5 2,500 0.25
(2S,3S)-isomer 12.8 2,500 0.25

Enantiomeric Excess of (2R,3S)-isomer = 97.5%

Future Research Directions and Translational Perspectives Pre Clinical

Optimization Strategies for Potency, Selectivity, and PK Profile

Future research should focus on systematic structure-activity relationship (SAR) studies to identify key molecular modifications that can improve biological activity. Drawing parallels from research on other heteroarylsulfonamides, such as NaV1.7 inhibitors, specific strategies can be proposed. acs.org For instance, modifications to the thiophene (B33073) ring, the butanoic acid chain, and the sulfonamide linker can be explored. Increasing lipophilicity in certain regions of a molecule has been shown to improve potency, although this must be carefully balanced to avoid negative impacts on other properties. acs.org

Selectivity is another critical parameter, particularly for targets that are part of a larger family of related proteins. Achieving high selectivity minimizes the risk of off-target effects. For sulfonamides, achieving selectivity can be influenced by inducing specific conformations. Research has shown that molecules designed to adopt an orthogonal conformation between their ring structures can achieve high levels of selectivity. acs.org

The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—determines a compound's viability as a drug. Optimization efforts must address metabolic liabilities. For other sulfonamide series, strategies have included incorporating polarity or creating steric hindrance to reduce unwanted interactions with metabolic enzymes or nuclear receptors like PXR, which can lead to drug-drug interactions. acs.org

Table 1: Illustrative Optimization Strategies and Their Potential Impact

Molecular Modification Rationale Potential Impact on Potency Potential Impact on Selectivity Potential Impact on PK Profile
Substitution on Thiophene Ring Explore electronic and steric effects on target binding. Modulation of binding affinity. May differentiate between closely related targets. Can alter metabolic stability and solubility.
Modification of Butanoic Acid Chain Alter polarity and hydrogen bonding capacity. Can improve interaction with target's active site. May exploit unique residues in the target pocket. Affects solubility, permeability, and clearance mechanisms.
Introduction of Steric Hindrance Restrict conformational flexibility. May lock into a more active conformation. Can prevent binding to off-targets with different shapes. May block access to metabolic enzymes, improving half-life.
Bioisosteric Replacement Replace moieties (e.g., carboxylic acid) to improve properties. Maintain or improve potency. Can fine-tune interactions. Can significantly improve oral bioavailability and metabolic stability.

Exploration of Combination Therapies in Animal Models

Combination therapy is a cornerstone of modern medicine, often providing synergistic efficacy and overcoming resistance. For 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid, preclinical evaluation in animal models should include combination studies. The choice of combination agent would depend on the compound's primary therapeutic target, which is yet to be fully elucidated.

Historically, sulfonamides have been successfully combined with other agents. For example, in veterinary medicine, sulfonamides are often combined with diaminopyrimidines like trimethoprim, which inhibit a subsequent step in the same bacterial metabolic pathway, leading to a synergistic bactericidal effect. msdvetmanual.com This principle of targeting a pathway at multiple points can be applied in other disease areas, such as oncology or inflammatory diseases. msdvetmanual.comresearchgate.net

Preclinical animal models would be crucial for testing these hypotheses. For an oncological application, this compound could be tested in combination with standard-of-care chemotherapies, targeted agents, or immunotherapies. oatext.com For an infectious disease indication, it could be combined with other antimicrobial agents to broaden the spectrum of activity or combat resistance. nih.gov

Table 2: Framework for Preclinical Combination Therapy Exploration

Potential Therapeutic Area Class of Combination Agent Rationale for Combination Example Animal Model Key Endpoints
Oncology Standard Chemotherapy (e.g., Paclitaxel) Overcome drug resistance, synergistic cell killing. Xenograft or PDX models Tumor growth inhibition, survival analysis.
Targeted Therapy (e.g., Kinase Inhibitor) Block parallel survival pathways. Genetically Engineered Mouse Models (GEMMs) Biomarker modulation, tumor regression.
Infectious Disease Different Class of Antibiotic Synergistic killing, prevention of resistance. Murine infection model (e.g., thigh, lung) Bacterial load reduction, survival.
Inflammatory Disease Anti-inflammatory Agent (e.g., NSAID) Target multiple inflammatory mediators. Collagen-induced arthritis model Reduction in inflammation scores, cytokine levels.

Development of Advanced In Vivo Models for Efficacy Validation

To accurately predict clinical success, it is imperative to validate the efficacy of this compound in advanced in vivo models that closely mimic human disease. xtalks.com Moving beyond simplistic models towards those with higher translational relevance is a key step in modern drug development. youtube.com

The choice of model depends on the therapeutic indication. For oncology, this could mean transitioning from standard cell line-derived xenografts to more complex models:

Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better retain the heterogeneity and genetic landscape of the original human tumor.

Genetically Engineered Mouse Models (GEMMs): These models develop tumors de novo in the context of a fully intact immune system, making them invaluable for studying interactions with the tumor microenvironment and for testing immunotherapies.

Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells, allowing for the study of a drug's effect on human immune responses to a tumor.

For other disease areas, such as central nervous system (CNS) disorders or fibrosis, custom in vivo platforms are being developed to better replicate human pathophysiology. xtalks.comnih.gov These advanced models provide a more rigorous test of a compound's efficacy and can reveal important insights into its mechanism of action. youtube.com

Table 3: Comparison of Advanced In Vivo Models

Model Type Key Features Advantages Limitations
Patient-Derived Xenograft (PDX) Implantation of human tumor tissue. Preserves original tumor heterogeneity and architecture. High predictive value. Requires immunodeficient mice. Costly and time-consuming.
Genetically Engineered Mouse Model (GEMM) Spontaneous tumor development in a competent immune system. Models tumor initiation and progression. Allows study of immune interactions. Tumors are of mouse origin. May not fully recapitulate human disease.
Humanized Mouse Model Immunodeficient mouse with a reconstituted human immune system. Enables evaluation of effects on human immune cells in vivo. Incomplete immune reconstitution. Risk of graft-versus-host disease.
Disease-Relevant Custom Models Models tailored to specific non-oncology diseases (e.g., fibrosis, immunology). Closely replicates specific aspects of human pathophysiology. May be complex to develop and validate.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

ML algorithms can build predictive models from existing SAR data to guide the synthesis of new compounds. nih.gov These models can predict a range of properties, including biological activity, solubility, metabolic stability, and potential toxicity, allowing researchers to prioritize which molecules to synthesize and test. mdpi.com This data-driven approach can save significant time and resources compared to traditional, intuition-based medicinal chemistry. nih.gov

Table 4: Applications of AI/ML in the Preclinical Optimization Pipeline

AI/ML Application Description Potential Benefit
Predictive Modeling (QSPR/QSAR) Algorithms trained on experimental data to predict properties of new molecules. Prioritizes synthesis of compounds with higher likelihood of success. Reduces wasted effort.
Virtual Screening AI-driven docking and scoring of large virtual libraries against a target structure. Rapidly identifies potential new hits or scaffolds for further development.
***De Novo* Drug Design** Generative models create novel molecular structures tailored to specific property profiles. Explores vast chemical space beyond human intuition to find innovative solutions.
ADMET Prediction ML models predict absorption, distribution, metabolism, excretion, and toxicity profiles. Early identification of potential liabilities, allowing for proactive mitigation.
Reaction Synthesis Planning AI predicts optimal synthetic routes for novel compounds. Accelerates the "make" cycle by providing chemists with efficient synthesis plans.

Challenges and Opportunities in the Development of Sulfonamide-Based Chemical Entities

The sulfonamide functional group is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs, from antimicrobials to anticancer agents and diuretics. tandfonline.comajchem-b.com This versatility represents a significant opportunity. The established history of sulfonamide drugs provides a wealth of knowledge on their chemistry, pharmacology, and potential liabilities, which can guide the development of new entities like this compound. researchgate.net

However, this chemical class also presents well-known challenges. One major hurdle is managing off-target effects and toxicity. For instance, inhibition of carbonic anhydrase isoforms is a common feature of many sulfonamides, which can be a desired effect (as in glaucoma drugs) or an unwanted side effect. ajchem-b.com Another challenge is overcoming drug resistance, particularly in the context of antimicrobial or anticancer applications. tandfonline.com

Furthermore, sulfonamides can have challenging physicochemical properties that affect their ADMET profile, such as poor solubility or a propensity for cytochrome P450 (CYP) enzyme inhibition. nih.gov Successfully developing a new sulfonamide drug requires careful navigation of these potential pitfalls through intelligent molecular design and comprehensive preclinical testing. researchgate.net

Table 5: Summary of Challenges and Opportunities for Sulfonamide Development

Category Description
OPPORTUNITIES
Scaffold Versatility The sulfonamide moiety is a key pharmacophore for a wide range of biological targets, enabling applications across numerous therapeutic areas. researchgate.net
Established Chemistry Well-understood synthetic routes and a large knowledge base on structure-activity relationships. researchgate.net
Proven Therapeutic Track Record Long history of successful drugs validates the utility of the sulfonamide scaffold in medicine. ajchem-b.com
CHALLENGES
Off-Target Effects Potential for inhibition of common enzyme families like carbonic anhydrases or cytochrome P450s. tandfonline.comnih.gov
Drug Resistance For antimicrobial and anticancer agents, resistance mechanisms can limit long-term efficacy. tandfonline.com
ADMET Properties Issues such as poor solubility, metabolic instability, or drug-drug interactions must be carefully managed.
Hypersensitivity Reactions Though less common with non-antibiotic sulfonamides, the potential for hypersensitivity is a known class-related concern.

Roadmap Towards Investigational New Drug (IND)-Enabling Studies (Pre-clinical Regulatory Considerations)

Advancing this compound from a lead compound to a clinical candidate requires the successful completion of a program of formal Investigational New Drug (IND)-enabling studies. wuxiapptec.com This is a regulated, multi-step process designed to provide comprehensive data on a drug's safety and pharmacology before it can be administered to humans. criver.comallucent.com The data package submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) is extensive. hubspotusercontent-na1.net

The preclinical roadmap to an IND submission typically involves three main categories of studies:

Pharmacology: These studies must establish the compound's mechanism of action and demonstrate efficacy in relevant in vivo models of the target disease.

Pharmacokinetics and Drug Metabolism (ADME): This involves characterizing how the drug is absorbed, distributed, metabolized, and excreted in animal species. wuxiapptec.com These studies are crucial for understanding exposure and projecting the human dose. hubspotusercontent-na1.net

Toxicology: A comprehensive set of safety studies is required to identify potential toxicities and establish a safe starting dose for human trials. allucent.com This includes single-dose and repeat-dose toxicology studies in at least two species (one rodent, one non-rodent), as well as safety pharmacology and genotoxicity assessments. criver.comhubspotusercontent-na1.net

Alongside these studies, significant effort in Chemistry, Manufacturing, and Controls (CMC) is required to develop a scalable synthesis and a stable formulation for the drug substance. criver.com

Table 6: Key Components of an IND-Enabling Preclinical Program

Study Category Objective Key Activities
Pharmacology Demonstrate biological effect and efficacy. In vivo efficacy studies in validated animal models. Mechanism of action studies.
Pharmacokinetics (ADME) Characterize the disposition of the drug in the body. In vivo PK studies in two species (rodent, non-rodent). In vitro metabolic stability, plasma protein binding, CYP inhibition/induction assays. wuxiapptec.com
General Toxicology Evaluate the overall toxicity profile. Dose-range finding studies. Repeat-dose toxicology (e.g., 28-day) in two species with full histopathology.
Safety Pharmacology Assess effects on vital organ systems. Core battery tests: cardiovascular (hERG), central nervous system, and respiratory assessments.
Genetic Toxicology Determine the potential to damage genetic material. Ames test (bacterial mutagenicity), in vitro chromosomal aberration test, in vivo micronucleus test.
CMC Ensure quality and consistency of the drug product. Process development and scale-up, impurity characterization, formulation development, stability testing.

Conclusion

Synthesis and Biological Potential of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid

The synthesis of this compound, while not explicitly detailed in the current body of scientific literature, can be logically devised from established synthetic methodologies for its constituent chemical motifs. A plausible and efficient synthetic pathway would likely involve the reaction of a commercially available or synthesized thiophene-2-sulfonyl chloride with a suitable derivative of 3-hydroxy-2-aminobutanoic acid. This reaction is a standard method for the formation of sulfonamides. The starting amino acid, 3-hydroxy-2-aminobutanoic acid (a derivative of threonine), provides the necessary stereochemistry and the β-hydroxyl group, which are crucial for the final structure of the target molecule.

The biological potential of this compound can be inferred from the well-documented activities of its core components: the thiophene (B33073) ring, the sulfonamide group, and the amino acid backbone. Thiophene and its derivatives are recognized as "privileged" structures in medicinal chemistry, appearing in a multitude of FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The sulfonamide group is another critical pharmacophore, famously associated with the first generation of antibiotics and continuing to be a cornerstone in the development of diuretics, hypoglycemic agents, and enzyme inhibitors. researchgate.netajchem-b.com

Given this background, this compound is hypothesized to exhibit a range of biological activities. Of particular interest is its potential as an anticancer and antimicrobial agent. Many thiophene-containing compounds and sulfonamides have demonstrated potent cytotoxic effects against various cancer cell lines and inhibitory activity against a spectrum of microbial pathogens. nih.govnih.gov The presence of the hydroxy-amino acid scaffold could further enhance its biological profile by potentially improving its pharmacokinetic properties and providing additional points of interaction with biological targets.

Summary of Key Research Findings and Mechanistic Insights

While direct research on this compound is not available, a wealth of information on structurally related compounds allows for the extrapolation of potential research findings and mechanistic insights.

Anticancer Potential: Thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases and microtubule assembly. nih.gov The planar nature of the thiophene ring can facilitate binding to the active sites of enzymes or receptors involved in cancer cell proliferation. nih.gov Sulfonamides have also been investigated as anticancer agents, with some derivatives showing inhibitory activity against carbonic anhydrases, enzymes that are overexpressed in certain tumors and contribute to their growth and survival. ajchem-b.comnih.gov It is plausible that this compound could act as a dual inhibitor, targeting multiple pathways involved in cancer progression.

Antimicrobial Activity: The antimicrobial action of sulfonamides is well-established; they act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov The thiophene moiety can enhance this antimicrobial activity, with some thiophene-sulfonamide hybrids showing potent activity against drug-resistant bacterial strains. proquest.com The mechanism of action for such compounds may involve not only the inhibition of folic acid synthesis but also the disruption of the bacterial cell membrane. frontiersin.org The butanoic acid portion of the molecule could potentially influence its uptake by bacterial cells.

Enzyme Inhibition: A significant body of research has focused on thiophene-based sulfonamides as potent inhibitors of carbonic anhydrases (CAs). nih.govresearchgate.net These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Molecular modeling studies of related compounds suggest that the sulfonamide group coordinates with the zinc ion in the active site of the enzyme, while the thiophene ring interacts with hydrophobic residues, contributing to the binding affinity and selectivity. nih.gov

The following table summarizes the potential biological activities and mechanisms of action based on related compounds:

Biological ActivityPotential Mechanism of ActionKey Structural Features
Anticancer Inhibition of kinases, disruption of microtubule polymerization, inhibition of carbonic anhydrase.Thiophene ring, Sulfonamide group.
Antimicrobial Inhibition of dihydropteroate synthase (folic acid synthesis), disruption of cell membrane integrity.Sulfonamide group, Thiophene ring.
Enzyme Inhibition Coordination with the active site metal ion (e.g., zinc in carbonic anhydrase), hydrophobic interactions.Sulfonamide group, Thiophene ring.

Broader Implications for Medicinal Chemistry and Drug Discovery

The study of hybrid molecules like this compound holds significant implications for the fields of medicinal chemistry and drug discovery. The combination of multiple pharmacophores into a single molecular entity is a powerful strategy for developing novel therapeutic agents with potentially enhanced efficacy and improved pharmacological profiles. tandfonline.com

The thiophene ring is a versatile scaffold that can be readily functionalized, allowing for the synthesis of a diverse library of analogs. nih.gov This structural flexibility is highly advantageous in structure-activity relationship (SAR) studies, where systematic modifications can be made to optimize the biological activity and selectivity of a lead compound. The sulfonamide linkage provides a stable and synthetically accessible connection between the thiophene ring and the amino acid backbone.

Furthermore, the incorporation of an amino acid moiety can influence the pharmacokinetic properties of the molecule, such as its solubility, membrane permeability, and metabolic stability. This can lead to improved drug-like characteristics and better in vivo performance. The exploration of such hybrid structures opens up new avenues for the design of drugs targeting a wide range of diseases, from infectious diseases to cancer and neurological disorders. ajchem-b.comnih.gov

Perspectives on Future Academic and Translational Research Avenues

The initial theoretical exploration of this compound lays the groundwork for several exciting avenues of future research, both in academic and translational settings.

Synthesis and Characterization: The immediate next step would be the actual synthesis and thorough characterization of this compound and a library of its derivatives. This would involve optimizing the synthetic route and purifying the compounds to a high degree.

Biological Screening: A comprehensive biological screening of the synthesized compounds is crucial. This should include in vitro assays to evaluate their potential anticancer activity against a panel of cancer cell lines and their antimicrobial activity against a range of pathogenic bacteria and fungi. Further screening against a panel of enzymes, such as carbonic anhydrases and various kinases, would also be highly valuable.

Mechanistic Studies: For the most promising compounds identified in the initial screening, detailed mechanistic studies should be undertaken. This could involve biochemical assays to identify the specific molecular targets and cellular assays to elucidate the downstream signaling pathways affected by the compounds.

Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets. This information can guide the rational design of more potent and selective analogs.

Translational Research: Promising lead compounds could then be advanced into preclinical studies, including in vivo efficacy and toxicity assessments in animal models of disease. The ultimate goal of this translational research would be to develop a novel therapeutic agent for clinical use. The continued development of sulfonamide-based drugs is an active area of research, with a focus on overcoming drug resistance and improving safety profiles. researchgate.netarchivemarketresearch.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid, and what key steps ensure successful synthesis?

  • Methodology : Synthesis typically involves:

Sulfonamide Coupling : Reacting thiophene-2-sulfonyl chloride with a hydroxy-substituted amino acid precursor under anhydrous conditions.

Hydroxy Group Protection/Deprotection : Use protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during sulfonamide formation.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

  • Critical Parameters :

  • Maintain inert atmosphere (N₂/Ar) during coupling to avoid hydrolysis.
  • Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., as demonstrated for structurally related sulfonamides) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify sulfonamide NH (~10-12 ppm) and hydroxy group (~1-5 ppm, broad).
  • FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) stretches .
  • Mass Spectrometry : Match observed molecular ion ([M+H]⁺) with theoretical mass (C₉H₁₃NO₄S₂: 263.334 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the sulfonamide coupling step to address low yields or impurities?

  • Strategies :

  • Catalyst Screening : Test bases like triethylamine or DMAP to enhance nucleophilicity.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Temperature Control : Perform reactions at 0–5°C to minimize side reactions .
    • Troubleshooting Table :
IssuePotential CauseSolution
Low yieldIncomplete activation of sulfonyl chlorideAdd excess coupling reagent (e.g., HOBt/EDC).
ImpuritiesHydrolysis of sulfonamideUse anhydrous solvents and molecular sieves.

Q. How should contradictory bioactivity data across studies be analyzed?

  • Root Causes :

  • Purity Variability : Use HPLC (≥95% purity threshold) to exclude batch-to-batch inconsistencies .
  • Stereochemical Differences : Validate enantiomeric purity via chiral HPLC or optical rotation.
  • Assay Conditions : Standardize cell lines, buffer pH, and incubation times (e.g., neuroblastoma studies vs. bacterial assays) .
    • Resolution Workflow :

Replicate experiments with rigorously characterized batches.

Perform dose-response curves to confirm EC₅₀/IC₅₀ consistency.

Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Experimental Design :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) .
    • Case Study : In neuroprotection research, pre-treat cells with the compound (10–100 µM) and measure oxidative stress markers (e.g., ROS levels via DCFH-DA assay) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility or stability profiles?

  • Factors Influencing Stability :

  • pH Sensitivity : Carboxylic acid group (pKa ~2.5) may protonate/deprotonate in buffered solutions.
  • Light Sensitivity : Thiophene rings can degrade under UV; store in amber vials at –20°C .
    • Validation Protocol :

Repeat solubility tests in PBS (pH 7.4), DMSO, and water.

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Structural and Functional Insights

Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties?

  • Software :

  • SwissADME : Predict logP (lipophilicity), bioavailability, and P-glycoprotein substrate potential.
  • Molinspiration : Estimate drug-likeness via Rule of Five compliance.
    • Key Predictions :
  • logP : ~1.2 (moderate lipophilicity due to thiophene and hydroxy groups).
  • H-bond Donors/Acceptors : 3/6, suggesting moderate membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.